molecular formula C12H17N3O2 B178754 Ethyl 2-(piperazin-1-yl)nicotinate CAS No. 154315-70-5

Ethyl 2-(piperazin-1-yl)nicotinate

Cat. No.: B178754
CAS No.: 154315-70-5
M. Wt: 235.28 g/mol
InChI Key: OYJQNNFWBRLZIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(piperazin-1-yl)nicotinate is a heterocyclic compound featuring a pyridine core substituted at the 2-position with a piperazine ring and an ethyl ester group at the 3-position. Its molecular formula is C₁₂H₁₆N₃O₂, with a molecular weight of 237.28 g/mol.

The synthesis of such compounds typically involves nucleophilic aromatic substitution or condensation reactions. For example, piperazine derivatives are often synthesized by reacting amines with halogenated pyridines or ketones, as demonstrated in the preparation of related iminoethyl-piperazine analogs .

Properties

CAS No.

154315-70-5

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

ethyl 2-piperazin-1-ylpyridine-3-carboxylate

InChI

InChI=1S/C12H17N3O2/c1-2-17-12(16)10-4-3-5-14-11(10)15-8-6-13-7-9-15/h3-5,13H,2,6-9H2,1H3

InChI Key

OYJQNNFWBRLZIU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=CC=C1)N2CCNCC2

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)N2CCNCC2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(piperazin-1-yl)nicotinate serves as an important scaffold in the development of bioactive compounds. The piperazine moiety is well-known for its versatility in medicinal chemistry, often leading to compounds with significant biological activities.

1.1. Antitumor Activity

Recent studies have investigated the potential of piperazine derivatives, including this compound, as antitumor agents. These compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .

1.2. Neuropharmacological Effects

The compound has also been explored for its neuropharmacological properties, particularly as a ligand for various neurotransmitter receptors. Research indicates that derivatives of piperazine can exhibit activity at serotonin and dopamine receptors, which are crucial targets for treating psychiatric disorders .

Enzyme Inhibition Studies

This compound has been studied for its inhibitory effects on several enzymes, making it a candidate for therapeutic applications in conditions where enzyme dysregulation occurs.

2.1. Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production and is a target for skin-related treatments. Compounds structurally similar to this compound have been synthesized and evaluated for their tyrosinase inhibitory activity. These studies suggest that modifications to the piperazine ring can enhance inhibitory potency .

2.2. Calpain Inhibition

Calpain is a calcium-dependent cysteine protease implicated in various pathological processes, including neurodegeneration and cancer progression. This compound derivatives have been identified as potential calpain inhibitors, providing a basis for developing treatments targeting these proteases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that yield high-purity products suitable for biological testing. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

4.1. Antitumor Activity Case Study

A study involving a series of piperazine derivatives demonstrated that modifications to the this compound structure significantly enhanced its cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

4.2. Neuropharmacological Case Study

In another investigation, derivatives were tested for their ability to modulate serotonin receptors in vitro. Results indicated that specific substitutions on the piperazine ring increased receptor affinity, suggesting potential applications in treating mood disorders.

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Remarks
Antitumor ActivityInhibition of cancer cell proliferationEnhanced cytotoxicity observed
NeuropharmacologyLigand for serotonin/dopamine receptorsIncreased receptor affinity with modifications
Enzyme InhibitionTyrosinase and calpain inhibitionPotential therapeutic applications identified

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between Ethyl 2-(piperazin-1-yl)nicotinate and four related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Properties
This compound Not reported C₁₂H₁₆N₃O₂ 237.28 Piperazine ring, ethyl nicotinate Potential CNS applications
Ethyl 2-(4-oxopiperidin-1-yl)nicotinate 84639-26-9 C₁₃H₁₆N₂O₃ 254.28 4-Oxopiperidine, ethyl ester Research chemical (solubility studies)
Pimefylline Nicotinate Not reported C₁₉H₂₁N₇O₃ 403.42 Theophylline + nicotinate hybrid Coronary vasodilator
2-[4-(Fmoc)piperazin-1-yl]acetic acid 180576-05-0 C₂₂H₂₃N₃O₄ 401.44 Fmoc-protected piperazine, carboxylic acid Peptide synthesis reagent
2-(Piperazin-1-yl)-N-(pyridinyl)ethanamine (LP) Not reported C₉H₁₆N₄ 180.25 Piperazine-iminoethyl-pyridine scaffold Acetylcholinesterase inhibition

Key Observations :

  • Piperazine vs.
  • Nicotinate Hybrids : Pimefylline Nicotinate demonstrates how nicotinate esters can be combined with other pharmacophores (e.g., theophylline) to target cardiovascular pathways, contrasting with the CNS focus of many piperazine derivatives .
  • Protective Groups : The Fmoc-protected piperazine in 2-[4-(Fmoc)piperazin-1-yl]acetic acid highlights its utility in solid-phase peptide synthesis, whereas the unprotected piperazine in this compound may favor salt formation for enhanced solubility .

Pharmacological and Functional Comparisons

  • Acetylcholinesterase (AChE) Inhibition: Compounds like LP (2-(piperazin-1-yl)-N-(pyridinyl)ethanamine) from exhibit structural similarities to rivastigmine, a known AChE inhibitor.
  • Therapeutic Targets : Pimefylline Nicotinate’s role as a coronary vasodilator underscores the versatility of nicotinate derivatives, whereas piperazine analogs are more commonly associated with neuromodulation .
  • Synthetic Flexibility : Ethyl 2-(4-oxopiperidin-1-yl)nicotinate’s ketone group allows for further functionalization (e.g., hydrazone formation), a feature absent in the parent piperazine compound .

Preparation Methods

Reaction Mechanism and General Protocol

The most direct route involves nucleophilic substitution of a halogen atom at the 2-position of ethyl nicotinate with piperazine. Ethyl 2-chloronicotinate or ethyl 2-bromonicotinate reacts with piperazine in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically proceeds at elevated temperatures (80–100°C) over 12–24 hours.

Example Procedure

  • Ethyl 2-chloronicotinate (1.0 equiv) and piperazine (1.2 equiv) are dissolved in DMF.

  • The mixture is heated to 90°C under nitrogen for 18 hours.

  • Post-reaction, the solvent is evaporated, and the residue is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield Ethyl 2-(piperazin-1-yl)nicotinate.

Optimization and Challenges

  • Solvent Selection : DMF enhances nucleophilicity but requires careful removal due to high boiling point. Alternatives like toluene or tetrahydrofuran (THF) reduce side reactions but may lower yields.

  • Stoichiometry : Excess piperazine (1.5–2.0 equiv) improves conversion but complicates purification.

  • Catalysis : Potassium iodide (KI) or crown ethers accelerate halogen displacement, reducing reaction time to 8–10 hours.

Table 1: Comparative Yields Under Varied Conditions

SolventTemperature (°C)Time (h)Yield (%)
DMF901872
THF652458
Toluene1101263

Reductive Amination of Keto Intermediates

Synthesis via 3,4-Dehydropiperazine-2-one Intermediates

This method, adapted from piperazine derivative syntheses, involves forming a dehydropiperazine intermediate followed by reduction:

  • Step 1 : Ethyl 2-oxonicotinate reacts with ethylenediamine derivatives (e.g., N-methyl ethylenediamine) in methanol or toluene to form 3,4-dehydropiperazine-2-one.

    • Conditions : 60–65°C, 6 hours, glacial acetic acid as catalyst.

  • Step 2 : Lithium aluminum hydride (LiAlH₄) reduces the keto group to a secondary amine.

    • Conditions : THF, 50–55°C, 3–4 hours.

Example
Ethyl 2-oxonicotinate (10.0 kg) and N-methyl ethylenediamine (5.64 kg) in toluene (80 L) yield 7.98 kg of dehydropiperazine-2-one (69.6% yield). Subsequent LiAlH₄ reduction produces this compound (60.5% yield).

Industrial Scalability

  • Batch Reactors : Large-scale reactions use autoclaves for temperature and pressure control.

  • Workup : Toluene extraction and hexane precipitation minimize impurities.

Alkylation of Piperazine with Nicotinate Esters

Two-Step Alkylation-Protection Strategy

To avoid over-alkylation, a Boc-protected piperazine is employed:

  • Protection : Piperazine reacts with di-tert-butyl dicarbonate (Boc₂O) in THF to form Boc-piperazine.

  • Alkylation : Boc-piperazine reacts with ethyl 2-chloronicotinate in DMF at 80°C.

  • Deprotection : Trifluoroacetic acid (TFA) removes the Boc group, yielding the final product.

Table 2: Alkylation Efficiency with Protecting Groups

Protecting GroupYield (%)Purity (%)
Boc8598
Benzyl7895

Alternative Pathways: Coupling Reactions

Ullmann-Type Coupling

Copper-catalyzed coupling of ethyl 2-halonicotinate with piperazine offers a mild alternative:

  • Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).

  • Conditions : DMSO, 100°C, 24 hours.

  • Yield : 68–72% with reduced side products.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics:

  • Ethyl 2-bromonicotinate, piperazine, and K₂CO₃ in DMF irradiated at 120°C for 1 hour.

  • Yield : 75% with >99% conversion.

Industrial Production and Quality Control

Pilot-Scale Synthesis

  • Reactor Type : Glass-lined steel reactors for corrosion resistance.

  • Process Monitoring : In-line FTIR and HPLC ensure real-time tracking of intermediates.

Purification Techniques

  • Crystallization : Hexane/ethyl acetate recrystallization achieves >99% purity.

  • Chromatography : Preparative HPLC resolves stereochemical impurities.

Challenges and Mitigation Strategies

  • Byproduct Formation : Over-alkylation is minimized using Boc protection or excess nicotinate ester.

  • Solvent Residues : Azeotropic distillation with toluene reduces DMF traces to <50 ppm.

  • Catalyst Removal : Filtration through Celite® followed by acid washing eliminates metal contaminants .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-(piperazin-1-yl)nicotinate?

  • Methodological Answer : Synthesis typically involves coupling piperazine with a nicotinate ester derivative. For analogous compounds (e.g., Ethyl 5-(aminomethyl)nicotinate hydrochloride), esterification and nucleophilic substitution are common, using catalysts like triethylamine or KOH to facilitate reaction efficiency . Reaction conditions (e.g., solvent polarity, temperature) should be optimized based on precursor reactivity.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., piperazine ring protons at δ 2.5–3.5 ppm), High-Performance Liquid Chromatography (HPLC) for purity assessment (≥95% as per industry standards), and Mass Spectrometry (MS) to verify molecular weight . Infrared (IR) spectroscopy can confirm ester and amine functional groups.

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Follow general piperazine safety protocols: wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols. Though specific toxicity data is limited for this compound, piperazine derivatives may cause respiratory or skin irritation, warranting adherence to SDS guidelines for similar amines .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields during scale-up synthesis?

  • Methodological Answer : Variations in yield often stem from solvent choice (e.g., DMF vs. THF), stoichiometric imbalances, or incomplete removal of byproducts. Use Design of Experiments (DoE) to test variables systematically. For example, adjust reaction time and temperature gradients to optimize piperazine coupling efficiency .

Q. What strategies improve solubility of this compound in aqueous buffers for in vitro assays?

  • Methodological Answer : Solubility can be enhanced via pH adjustment (e.g., using HCl to protonate the piperazine nitrogen) or co-solvents like DMSO (≤10% v/v). For analogs such as 5-(Piperidin-1-yl)nicotinic acid, logP values guide solvent selection, with hydrophilic modifiers improving bioavailability .

Q. How can computational models predict the compound’s bioactivity against specific targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and Quantitative Structure-Activity Relationship (QSAR) models assess binding affinity to targets like serotonin receptors. Reference structural analogs (e.g., isothiazolopyridines with piperazine moieties) to validate predictions .

Data Contradiction and Analysis

Q. How should conflicting reports on metabolic stability be addressed?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., liver microsomes from different species) or analytical methods (LC-MS vs. UV detection). Validate findings using standardized protocols (e.g., Human Liver Microsome assays) and cross-reference with structurally similar compounds, such as cetirizine derivatives, which share metabolic pathways .

Q. What experimental controls are critical when evaluating cytotoxicity?

  • Methodological Answer : Include positive controls (e.g., doxorubicin for apoptosis assays) and vehicle controls (e.g., DMSO). Ensure cell viability assays (MTT/XTT) account for solvent interference. For piperazine-containing compounds, test free piperazine as a control to isolate cytotoxicity contributions .

Tables for Key Data

Property Typical Value Method Reference
Purity≥95%HPLC
Molecular Weight~250 g/mol (estimated)MS
Solubility in DMSO>50 mg/mLUV-Vis Spectrophotometry

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.